molecular formula C15H9ClN2OS B12664902 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro- CAS No. 206256-29-3

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-

Cat. No.: B12664902
CAS No.: 206256-29-3
M. Wt: 300.8 g/mol
InChI Key: BIPIJISKHXJLFJ-UHFFFAOYSA-N
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Description

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” typically involves multi-step organic reactions. Common starting materials may include indole derivatives and benzothiazepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” include other indole derivatives and benzothiazepine analogs. Examples may include:

  • Indole-3-carbinol
  • Benzothiazepine-2-one

Uniqueness

The uniqueness of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

206256-29-3

Molecular Formula

C15H9ClN2OS

Molecular Weight

300.8 g/mol

IUPAC Name

2-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one

InChI

InChI=1S/C15H9ClN2OS/c16-8-5-6-10-9(7-8)14-13(17-10)15(19)18-11-3-1-2-4-12(11)20-14/h1-7,17H,(H,18,19)

InChI Key

BIPIJISKHXJLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(S2)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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